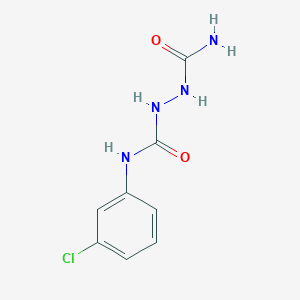![molecular formula C10H13ClN2O3S B6052788 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B6052788.png)
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide, also known as E-4031, is a chemical compound that belongs to the class of ion channel blockers. This compound has been extensively studied in the field of pharmacology due to its potential therapeutic applications.
Wirkmechanismus
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide blocks the hERG potassium channel by binding to a specific site on the channel protein. This binding prevents the movement of potassium ions through the channel, leading to a prolonged cardiac action potential and delayed repolarization. This delay in repolarization can lead to the development of cardiac arrhythmias, including torsades de pointes.
Biochemical and Physiological Effects
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to blocking hERG channels, 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has been found to inhibit the activity of the L-type calcium channel, which is involved in cardiac contraction. 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has also been shown to modulate the activity of the sodium-calcium exchanger, which regulates intracellular calcium concentration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide in lab experiments is its high potency and specificity for hERG channels. This allows researchers to selectively block hERG channels without affecting other ion channels. However, one limitation of using 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide is its potential for off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide. One area of interest is the development of more selective hERG channel blockers with fewer off-target effects. Another area of research is the investigation of the role of hERG channels in other physiological systems, such as the nervous system and the immune system. Additionally, 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide may have potential therapeutic applications in the treatment of cardiac arrhythmias and other diseases related to ion channel dysfunction.
Synthesemethoden
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide can be synthesized by reacting N-methyl-2-chloro-5-nitrobenzamide with ethylamine followed by sulfonation with sulfuric acid. The resulting compound is then reduced with iron powder to obtain 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has been widely used in scientific research to study the role of ion channels in various physiological and pathological conditions. It is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for repolarization of the cardiac action potential. 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has been used to investigate the role of hERG channels in cardiac arrhythmias, drug-induced QT prolongation, and sudden cardiac death.
Eigenschaften
IUPAC Name |
2-chloro-5-(ethylsulfamoyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-3-13-17(15,16)7-4-5-9(11)8(6-7)10(14)12-2/h4-6,13H,3H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCSJQAPKHUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)


![(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6052748.png)
![(2-{[2-(benzyloxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6052753.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6052755.png)
![1,3-dimethyl-5-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6052756.png)
![2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B6052771.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6052777.png)

![3-{[(cyclohexylmethyl)amino]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6052782.png)